molecular formula C8H2BrF4N B12841780 3-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile

3-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile

Cat. No.: B12841780
M. Wt: 268.01 g/mol
InChI Key: QXIKWFUIOHHICE-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrF4N It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile typically involves the bromination and fluorination of a suitable benzonitrile precursor. One common method is the direct bromination of 2-fluoro-6-(trifluoromethyl)benzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Properties

Molecular Formula

C8H2BrF4N

Molecular Weight

268.01 g/mol

IUPAC Name

3-bromo-2-fluoro-6-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H2BrF4N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H

InChI Key

QXIKWFUIOHHICE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C#N)F)Br

Origin of Product

United States

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